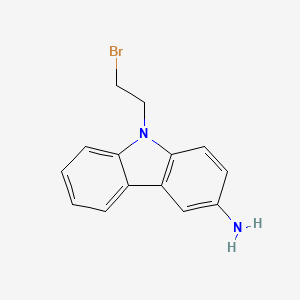

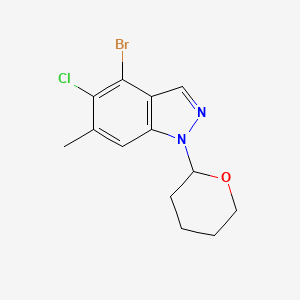

9-(2-Bromoethyl)-9H-carbazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

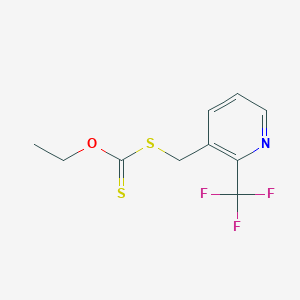

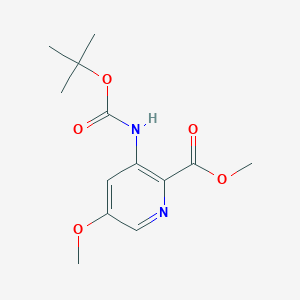

9-(2-Bromoethyl)-9H-carbazol-3-amine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of compounds based on carbazole and sulfone groups has been reported . The synthetic procedures for target compounds are summarized in Scheme 1. 9-(2-Bromoethyl)-9H-carbazole and 9-(4-bromobutyl)-9H-carbazole were prepared from carbazole with excess 1,2-dibromoethane and 1,4-dibromobutane, respectively .Molecular Structure Analysis

The molecular formula of this compound is C14H12BrN . Its molecular weight is 274.16 .Chemical Reactions Analysis

Amine alkylation reactions were used to optimize the system performance on PTFE membrane substrates using methanol as the DESI spray/analysis solvent . Reaction times can be less than 100 ms when reaction acceleration occurs in microdroplets, enabling the rapid screening of processes like N-alkylation and Suzuki coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas .Applications De Recherche Scientifique

1. Fluorescence Sensing Characteristics

9-(2-Bromoethyl)-9H-carbazol-3-amine derivatives, like poly(9-methyl-9H-carbazol-3-amine), have been explored for their fluorescence sensing characteristics. These materials are useful in environmental protection, biosensing, and toxins detection in food. They exhibit excellent fluorescence properties for detecting both acids and amines and can be used in both solution and gas-phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).

2. Synthesis and Optical Characterization

Carbazole derivatives, including those related to this compound, have been synthesized for optical characterization. These compounds, synthesized from condensation reactions, show promise as active emissive layers for organic light emitting diodes due to their strong π-conjugation and efficient charge transfer (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).

3. Synthesis of Substituted 9H-Carbazoles

Substituted 9H-carbazoles, closely related to this compound, have been synthesized through various chemical processes like photostimulated reactions and palladium-catalyzed amination. These syntheses are crucial for creating materials used in electronic and optoelectronic devices (Guerra, Rossi, Pierini, & Barolo, 2015), (Ohtsuka, Hagiwara, Miyazaki, & Yamakawa, 2019).

4. Antimicrobial Activities

Some derivatives of this compound have been investigated for their antimicrobial activities. Studies reveal these compounds' potential in developing new antimicrobial agents, highlighting their significance in pharmaceutical research (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2014), (Salih, Salimon, & Yousif, 2016).

5. Synthesis for Electronic Spectroscopy

The synthesis of carbazole derivatives, including this compound, is essential for electronic spectroscopy. These synthesized compounds are crucial for studying light emission properties and are useful in the development of photovoltaic cells and OLEDs (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used to design benzoate compounds, which act as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses .

Mode of Action

They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Biochemical Pathways

Local anesthetics, which are related compounds, primarily affect the sodium ion channels in the nerve membrane, disrupting the normal flow of sodium ions and preventing the propagation of nerve impulses .

Result of Action

Related compounds acting as local anesthetics result in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Propriétés

IUPAC Name |

9-(2-bromoethyl)carbazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEQKDDWQSRRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCBr)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)